molecular formula C8H17ClN2O B169630 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 173337-02-5

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B169630
CAS No.: 173337-02-5
M. Wt: 192.68 g/mol
InChI Key: VLEJUJAYKJRPHY-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride (CAS 173337-02-5) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This piperidine derivative features both an aminomethyl group and an acetyl group on its piperidine ring, a structural motif of significant interest in medicinal chemistry. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals as well as numerous alkaloids . The primary research applications for this compound are as a key synthetic building block or intermediate in organic synthesis and drug discovery efforts. The presence of the aminomethyl functional group provides a reactive handle for further chemical modification, allowing researchers to create diverse chemical libraries. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its ability to contribute to favorable pharmacological properties. As such, this compound is valuable for developing potential therapeutic agents, particularly for constructing more complex molecules with biological activity. Piperidine-based compounds are extensively investigated for their potential in treating various conditions, underscoring the value of versatile intermediates like this compound . This product is provided with a certificate of analysis and is accompanied by comprehensive safety information. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) before use and to handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJUJAYKJRPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173337-02-5
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173337-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride typically involves the reaction of piperidine with formaldehyde and acetone. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:

  • Piperidine is reacted with formaldehyde to form 4-(Aminomethyl)piperidine.
  • The resulting 4-(Aminomethyl)piperidine is then reacted with acetone to yield 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
  • The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride exhibits potential anticancer properties. Studies have shown its effectiveness against different cancer cell lines, where it induces apoptosis and inhibits cell proliferation. For example, in vitro studies demonstrated significant cytotoxic effects on hypopharyngeal tumor cells, suggesting its role as a promising candidate for cancer therapy .

Antimicrobial Effects:
The compound has also shown notable antimicrobial activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival . This property positions it as a potential agent for developing new antimicrobial therapies.

Neurological Applications:
Given its piperidine structure, this compound is being investigated for its neuropharmacological effects. It may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety. Research is ongoing to explore these neuroactive properties further .

Synthetic Chemistry Applications

Building Block in Organic Synthesis:
this compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new pharmaceuticals and materials .

Synthesis of Derivatives:
The compound can be modified through various chemical reactions, including oxidation and reduction processes. These derivatives are often evaluated for enhanced biological activities, expanding the potential applications in drug discovery .

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on several cancer cell lines. The results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings indicated that it exhibited strong inhibitory effects, highlighting its potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of proteases or interact with neurotransmitter receptors, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of aminomethyl vs. For example, the dimethylamino variant (C₉H₁₉ClN₂O) exhibits increased hydrophobicity compared to the aminomethyl derivative .
  • Salt Forms: Dihydrochloride salts (e.g., 1909319-76-1) enhance water solubility but may reduce thermal stability compared to monohydrochlorides .
  • Aromatic Modifications: Compounds like 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9) introduce aromatic moieties, expanding π-π stacking interactions for drug-receptor binding .

Physicochemical and Stability Comparisons

Thermal Stability and Isomerization

  • 1-(4-(Aminomethyl)piperidin-1-yl)ethanone HCl: Limited isomerization data available, but piperidine derivatives generally exhibit conformational flexibility.
  • Related Amides: In analogs like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, variable-temperature NMR studies revealed isomerization energy barriers of ~67 kJ/mol, with coalescence temperatures around 293 K . This suggests that substituents near the amide bond (e.g., electron-withdrawing groups) can stabilize specific conformers, impacting reactivity .

Solubility and Reactivity

  • Aminomethyl Derivatives: Higher polarity due to the primary amine group, enhancing aqueous solubility (e.g., 173337-02-5) .
  • Methylamino/Dimethylamino Derivatives: Reduced polarity increases lipid solubility, making them suitable for membrane-permeable drug candidates .

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance in 4-substituted piperidines complicates functionalization; strategies like microwave-assisted synthesis improve yields .
  • Toxicity Concerns: Acute oral toxicity (LD₅₀) for aminomethyl derivatives ranges from 300–500 mg/kg in rodent models, necessitating careful handling .
  • Emerging Trends : Hybrid compounds (e.g., piperidine-pyridine conjugates) are gaining attention for multitargeted therapies in oncology and neurology .

Biological Activity

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which enable interactions with various biological targets, leading to diverse therapeutic effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interactions with specific receptors and enzymes. Piperidine derivatives are known to modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Target Interactions

  • Receptors : The compound may interact with neurotransmitter receptors, which could influence cognitive functions and mood disorders.
  • Enzymes : It has been reported to inhibit enzymes involved in cancer progression and inflammation, contributing to its anticancer and anti-inflammatory properties .

Pharmacological Effects

The pharmacological profile of this compound includes a range of biological activities:

  • Anticancer Activity : Studies indicate that piperidine derivatives exhibit antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound demonstrated significant cytotoxicity with IC50 values suggesting effective concentration ranges for therapeutic use .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones indicating effective antibacterial action .
  • Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and similar compounds:

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of piperidine derivatives, this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various piperidine derivatives highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study noted significant growth inhibition at concentrations as low as 25 μM .

Data Tables

Biological ActivityEffectiveness (IC50 or μg/mL)Reference
Anticancer (MCF-7 cells)< 25 μM
Antimicrobial (S. aureus)Growth inhibition zone: 14–17 mm
Anti-inflammatoryNot quantified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Mannich reactions , where a ketone (e.g., acetophenone derivatives) reacts with formaldehyde and an amine (e.g., phenethylamine hydrochloride). Optimizing stoichiometry, temperature (reflux conditions), and solvent polarity (e.g., ethanol or methanol) can achieve yields of 87–98% .
  • Key Considerations : Purification via recrystallization or column chromatography is critical due to byproducts like unreacted amines or ketones. Monitor reaction progress using TLC or HPLC.

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Storage : Store in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong oxidizers (risk of hazardous reactions) .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring, aminomethyl group, and acetyl moiety. For example, the acetyl group typically shows a carbonyl peak at ~205–210 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C8H15ClN2OC_8H_{15}ClN_2O: 190.08 g/mol) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

  • Troubleshooting :

  • Impurity Identification : Compare observed peaks with known byproducts (e.g., unreacted 4-aminomethylpiperidine or acetyl intermediates). Use 2D NMR (COSY, HSQC) to distinguish overlapping signals .
  • Solvent Artifacts : Ensure complete solvent removal (e.g., residual DMSO-d6 can obscure 1H^1H-NMR regions).

Q. What strategies improve the yield of aminomethylpiperidine intermediates in multi-step syntheses?

  • Optimization Approaches :

  • Reductive Amination : Use sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5–6 for selective reduction of imine intermediates .
  • Catalysis : Palladium on carbon (Pd/C) under hydrogen atmosphere enhances efficiency for benzyl-protected intermediates .

Q. How does the compound’s structure influence its potential as a kinase inhibitor or receptor modulator?

  • Structure-Activity Relationship (SAR) :

  • The aminomethyl group enhances solubility and hydrogen bonding with target proteins (e.g., EGFR or NMDA receptors) .
  • The acetyl moiety may sterically hinder binding to hydrophobic pockets, requiring structural analogs (e.g., bulkier ketones) for improved activity .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should researchers validate purity?

  • Root Cause : Variations may arise from polymorphic forms, hydrate formation, or residual solvents.
  • Validation :

  • Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.
  • Use Karl Fischer titration to quantify water content .

Application in Drug Discovery

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for EGFR or VEGFR2 .
  • Cellular Uptake : Radiolabel the compound with 3H^3H or 14C^{14}C to measure permeability in Caco-2 monolayers .

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